Regioisomeric Identity Drives Distinct Physicochemical and Synthetic Behavior
The 3-aminomethyl regioisomer of tert-butyl 1H-indole-1-carboxylate is a distinct chemical entity from its 5- and 6-substituted counterparts, with unique physicochemical properties. This differentiation is critical for synthetic route selection and compound characterization.
| Evidence Dimension | Physical Properties and Structural Identity |
|---|---|
| Target Compound Data | CAS 188988-46-7; 3-aminomethyl substitution |
| Comparator Or Baseline | 5-aminomethyl isomer (CAS 887584-14-7) and 6-aminomethyl isomer (CAS 887584-21-6) |
| Quantified Difference | Distinct CAS numbers and predicted chromatographic behavior due to altered polarity and hydrogen-bonding patterns from different substitution points on the indole ring . |
| Conditions | Predicted properties from chemical structure; analytical method development (e.g., HPLC, TLC). |
Why This Matters
Procurement of the correct regioisomer ensures the intended starting material for a specific synthetic sequence, avoiding the introduction of isomeric impurities that can propagate through multi-step syntheses and compromise the integrity of the final product.
